Glibornuride is a second-generation sulfonylurea compound. [, ] It acts as a hypoglycemic agent, stimulating insulin secretion from pancreatic β-cells. [, ] Glibornuride is primarily used in scientific research to investigate its mechanisms of action in diabetes models and explore its potential therapeutic benefits beyond its hypoglycemic effects. [, , ]
Related Compounds
Tolbutamide
Compound Description: Tolbutamide (CAS 64-77-7) is a first-generation sulfonylurea drug prescribed as an oral hypoglycemic agent for the management of type 2 diabetes. Like Glibornuride, it stimulates insulin release from pancreatic β-cells by binding to sulfonylurea receptors and blocking ATP-sensitive potassium channels. [, , ]
Relevance: Tolbutamide serves as a key comparator to Glibornuride in numerous studies. While both drugs share the same mechanism of action and therapeutic class, they differ in their pharmacokinetic profiles, potency, and reported incidence of side effects, such as hypoglycemia and alcohol intolerance. [, , , , , , , ] Studies often investigate the advantages and disadvantages of one over the other in terms of efficacy, safety, and patient suitability. [, , , ]
Glibenclamide
Compound Description: Glibenclamide (CAS 10238-21-8), also known as glyburide, is a second-generation sulfonylurea drug commonly used to treat type 2 diabetes. It operates similarly to Glibornuride by binding to sulfonylurea receptors and stimulating insulin secretion. [, , , , , , ] Glibenclamide exhibits a high affinity for pancreatic β-cells, leading to its progressive accumulation in these cells, a characteristic not shared by all sulfonylureas. []
Relevance: Glibenclamide is frequently compared to Glibornuride in studies evaluating their effectiveness in controlling blood glucose levels, impact on insulin secretion, and potential for side effects like hypoglycemia and alcohol intolerance. [, , , , , , , ] Researchers often explore whether one drug might be a more suitable treatment option than the other based on their distinct pharmacokinetic and pharmacodynamic properties. [, , ]
Relevance: Research often compares Chlorpropamide and Glibornuride in terms of their effectiveness in managing blood glucose levels, their influence on insulin secretion, and their propensity to induce hypoglycemia. [, , , , , ] The different pharmacokinetic properties and risk profiles of these drugs are key considerations in determining their suitability for specific patient populations. [, , ]
Metformin
Compound Description: Metformin (CAS 657-24-9) is a biguanide drug widely prescribed for managing type 2 diabetes. Unlike sulfonylureas like Glibornuride, Metformin does not directly stimulate insulin secretion. Instead, it primarily works by decreasing hepatic glucose production and improving insulin sensitivity. [, , ]
Relevance: Metformin serves as an important comparative agent to Glibornuride, highlighting the different mechanisms of action between biguanides and sulfonylureas in achieving glycemic control. [, ] Studies examine their individual and combined effects on blood glucose regulation, tissue protection against diabetic complications, and potential side effects. []
Glipizide
Compound Description: Glipizide (CAS 29094-61-9) is a second-generation sulfonylurea drug commonly used in the treatment of type 2 diabetes. It works by binding to sulfonylurea receptors and stimulating insulin secretion, similar to Glibornuride. [, , , , , ]
Relevance: Glipizide frequently appears alongside Glibornuride in studies comparing the efficacy, safety, and patient acceptability of various sulfonylurea drugs. [, , , , , ] These comparisons often focus on their comparative effectiveness in managing blood glucose, their influence on insulin release, and their potential for side effects such as hypoglycemia and alcohol intolerance. [, ]
Relevance: Carbutamide's inclusion in studies with Glibornuride primarily serves to illustrate the evolution of sulfonylurea drugs and highlight the improved safety and efficacy profiles of later-generation agents. [, , ]
Gliclazide
Compound Description: Gliclazide is a second-generation sulfonylurea drug used in the treatment of type 2 diabetes. Similar to Glibornuride, it stimulates insulin release from the pancreas by binding to sulfonylurea receptors and blocking ATP-sensitive potassium channels. [, , , ]
Relevance: Gliclazide is often compared to Glibornuride in studies evaluating the effectiveness and safety profiles of different sulfonylurea drugs for managing type 2 diabetes. [, , , , ] Researchers assess their comparative efficacy in regulating blood glucose levels, stimulating insulin secretion, and their potential to induce side effects. []
Glimepiride
Compound Description: Glimepiride is a third-generation sulfonylurea drug used to treat type 2 diabetes. Like Glibornuride, it stimulates insulin release. [, ] Glimepiride exhibits high potency and a long duration of action.
Relevance: Glimepiride is frequently included in comparative studies with Glibornuride and other sulfonylureas, evaluating their relative efficacy in controlling blood glucose levels and minimizing side effects. [, ]
Gliquidone
Compound Description: Gliquidone is a second-generation sulfonylurea drug used for treating type 2 diabetes. Like Glibornuride, it works by stimulating insulin release. [, , , ] Unlike many other sulfonylureas, Gliquidone is primarily excreted in the bile, making it a potential option for patients with renal impairment. []
Relevance: Comparisons between Gliquidone and Glibornuride in research often focus on their different pharmacokinetic properties, particularly their routes of elimination. [, , , , , ] This distinction makes Gliquidone a potentially safer alternative for individuals with kidney problems who might be at higher risk of side effects from renally excreted sulfonylureas like Glibornuride. []
Glisoxepide
Compound Description: Glisoxepide is a second-generation sulfonylurea drug used to manage type 2 diabetes. It functions by stimulating insulin release from the pancreas, similar to Glibornuride. [, , , ]
Relevance: Research often includes Glisoxepide in comparative analyses of sulfonylurea drugs, evaluating its efficacy and safety profile relative to Glibornuride and other agents in the class. [, , , , ]
Glibornuride/β-cyclodextrin inclusion complex
Compound Description: This refers to a formulation of Glibornuride complexed with β-cyclodextrin. The inclusion complex aims to improve the solubility and bioavailability of Glibornuride. []
Relevance: This complex highlights attempts to enhance the pharmaceutical properties of Glibornuride, potentially leading to more favorable absorption and therapeutic outcomes. []
Cromakalim
Compound Description: Cromakalim is a potassium channel opener that relaxes smooth muscle. Unlike Glibornuride, which blocks ATP-sensitive potassium channels, Cromakalim activates them. [, , ] This difference results in opposing effects on smooth muscle contractility.
Relevance: Cromakalim is often used as a pharmacological tool to investigate the role of ATP-sensitive potassium channels in various tissues. [, , ] Its opposing action to Glibornuride helps elucidate the mechanisms of action of both compounds and their potential interactions. []
Pinacidil
Compound Description: Pinacidil, similar to Cromakalim, acts as a potassium channel opener and induces smooth muscle relaxation. [, , ] In contrast to Glibornuride, which blocks these channels, Pinacidil activates them, leading to vasodilation and a decrease in blood pressure.
Relevance: Pinacidil often serves as a research tool alongside Glibornuride to understand the functionality of potassium channels in different tissues, particularly in smooth muscle. [, , ] Their opposing effects help delineate their respective mechanisms of action and potential for interaction. []
Atrial Natriuretic Factor (ANF)
Compound Description: Atrial Natriuretic Factor (ANF) is a peptide hormone primarily produced by the heart. It plays a crucial role in regulating blood pressure and fluid balance by promoting sodium excretion and vasodilation. []
Relevance: While not structurally related to Glibornuride, ANF is relevant to research exploring the potential cardiovascular effects of Glibornuride. Studies investigate whether Glibornuride influences ANF levels or its physiological actions, particularly in the context of diabetic complications. []
Synthesis Analysis
The synthesis of Glibornuride involves a multi-step process starting from camphor-3-carboxamide. The key steps in the synthesis are as follows:
Borohydride Reduction: Camphor-3-carboxamide undergoes reduction using sodium borohydride, resulting in an intermediate compound.
Hofmann Rearrangement: The intermediate is subjected to Hofmann rearrangement, which converts it into a carbamate.
Displacement Reaction: The carbamate then undergoes a displacement reaction with sodium tosylamide to yield Glibornuride.
This synthetic route is optimized for industrial production, ensuring high yield and purity through precise control of reaction conditions, such as temperature, pressure, and reagent concentrations .
Molecular Structure Analysis
Glibornuride's molecular structure features a bicyclic monoterpenoid configuration, which includes two fused rings. The compound contains a sulfonylurea moiety that is crucial for its biological activity. The stereochemistry of Glibornuride is significant, with specific chiral centers that influence its pharmacological properties. Detailed structural analysis reveals that it possesses functional groups such as amides and sulfonyl groups, which are integral to its mechanism of action .
Structural Data
Chemical Formula: C18H26N2O4S
Molecular Weight: 366.48 g/mol
3D Structure: Available in various databases such as DrugBank and PubChem .
Chemical Reactions Analysis
Glibornuride participates in several chemical reactions that are pivotal to its therapeutic effects. The primary reaction involves binding to ATP-sensitive potassium channels on pancreatic beta cells:
Binding Reaction: Glibornuride binds to the sulfonylurea receptor (SUR1), leading to the closure of ATP-sensitive potassium channels.
Calcium Channel Activation: This binding causes membrane depolarization, which opens voltage-gated calcium channels.
Insulin Secretion: The influx of calcium ions triggers the exocytosis of insulin granules, resulting in increased insulin secretion and reduced blood glucose levels.
The mechanism of action of Glibornuride primarily revolves around its interaction with pancreatic beta cells:
Target Receptors: It specifically targets sulfonylurea receptors located on the surface of pancreatic beta cells.
Action Mechanism: By blocking ATP-sensitive potassium channels, Glibornuride induces depolarization of the cell membrane, leading to the opening of calcium channels and subsequent insulin release.
Pharmacokinetics: The metabolism of Glibornuride can be affected by other drugs; for instance, its metabolism can increase when combined with Abatacept or decrease with Phenobarbital .
Physical and Chemical Properties Analysis
Glibornuride exhibits several notable physical and chemical properties:
Appearance: Typically exists as a white crystalline powder.
Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide but poorly soluble in water.
Stability: Stable under standard laboratory conditions but sensitive to light and moisture.
These properties influence its formulation and storage conditions in pharmaceutical applications .
Applications
Glibornuride has multiple applications across various fields:
Medical Use: Primarily used as an oral hypoglycemic agent for managing type 2 diabetes mellitus.
Research Applications:
Chemistry: Acts as a model compound for studying sulfonylurea chemistry.
Biology: Investigated for its effects on pancreatic beta cells and insulin secretion mechanisms.
Pharmaceutical Development: Utilized in developing new anti-diabetic drugs due to its established efficacy .
Industrial Applications: Employed in the formulation of pharmaceuticals aimed at improving glycemic control in diabetic patients .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Galocitabine is an orally available 5-fluorouracil (5-FU) prodrug with potential antineoplastic activity. Upon administration, galocitabine is converted into 5'-deoxy-5-fluorocytidine, 5'-deoxy-fluorouridine, and 5-FU. 5-FU is further metabolized into other cytotoxic metabolites that interfere with RNA and DNA synthesis via inhibition of thymidylate synthase. As a result, this agent eventually inhibits tumor cell growth.
(–)-Gallocatechin gallate ((–)-GCG) is a catechin polyphenol that has been found in oolong tea stems and green tea extracts with diverse biological activities. It inhibits histamine release from anti-egg albumin (EA) IgE antibody-sensitized rat peritoneal mast cells when used at concentrations ranging from 0.1 to 1 mg/ml. (–)-GCG reduces proliferation of MDA-MB-231 breast cancer cells (IC50 = 22 μg/ml) and human umbilical vein endothelial cells (HUVECs) in a concentration-dependent manner. It also inhibits human placental aromatase activity (IC50 = 15 μM). (–)-GCG is lytic against T. cruzi amastigotes, with a 50% bactericidal concentration (MBC50) value of 0.12 pM. It also decreases RAW 264.7 osteoclastogenesis when used at a concentration of 20 μM. (-)-Gallocatechin gallate analytical standard provided with w/w absolute assay, to be used for quantitative titration. (−)-Gallocatechin gallate is a polyphenolic compound having a galloyl moiety. It is an epimerized form of epigallocatechin gallate, which is common tea catechin. Epimerization of tea catechins is common upon heat treatment or pasteurization process. (-)-Gallocatechol gallate is an HIV integrase inhibitor found in Camilla sinensis. It displays a wide variety of biological activities, including suppressing amyloid formation by islet amyloid polypeptide, preventing nematode hatching, and inhibiting osteoclast differentiation.
Ganoderol B is a tetracyclic triterpenoid that is lanosta-7,9(11),24-triene which is substituted by hydroxy groups at positions 3 and 27. It has been isolated from several Ganoderma species. It has a role as a hepatoprotective agent, an antiviral agent and a fungal metabolite. It is a 3beta-sterol, a primary allylic alcohol and a tetracyclic triterpenoid. It derives from a hydride of a lanostane. ganoderol B is a natural product found in Glycine max, Ganoderma pfeifferi, and other organisms with data available.
Actinorhodin is a benzoisochromanequinone dimer polyketide antibiotic produced by Streptomyces coelicolor.[2][3] The gene cluster responsible for actinorhodin production contains the biosynthetic enzymes and genes responsible for export of the antibiotic.[4] The antibiotic also has the effect of being a pH indicator due to its pH-dependent color change.[5]
Gamma-tocotrienol is a tocotrienol that is chroman-6-ol substituted by methyl groups at positions 2, 7 and 8 and a farnesyl chain at position 2. A vitamin E family member that has potent anti-cancer properties against a wide-range of cancers. It has a role as an antioxidant, an antineoplastic agent, a plant metabolite, a radiation protective agent, an apoptosis inducer and a hepatoprotective agent. It is a tocotrienol and a vitamin E. gamma-Tocotrienol is a natural product found in Amaranthus hybridus, Amaranthus cruentus, and other organisms with data available.
Ganodermic acid S, a membrane acting agent, exerts multiple effects on human platelet function. Ganodermic acid S is isolated from the Chinese medicinal fungus Ganoderma lucidum.
Ganciclovir (INN) is an antiviral medication used to treat or prevent cytomegalovirus (CMV) infections. Ganciclovir is a synthetic analogue of 2′-deoxy-guanosine. It is first phosphorylated to ganciclovir monophosphate by a viral kinase encoded by the cytomegalovirus (CMV) gene UL97 during infection. Subsequently, cellular kinases catalyze the formation of ganciclovir diphosphate and ganciclovir triphosphate, which is present in 10-fold greater concentrations in CMV or herpes simplex virus (HSV)-infected cells than uninfected cells. A prodrug form with improved oral bioavailability (valganciclovir) has also been developed.